molecular formula C11H11NO3 B11896778 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one

4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one

Cat. No.: B11896778
M. Wt: 205.21 g/mol
InChI Key: YOWLBXQSEJRZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one is a synthetic quinolinone derivative of significant interest in medicinal chemistry research. This compound features a core 4-hydroxy-2-quinolone structure, which is recognized as a privileged scaffold in drug discovery due to its diverse biological activities . The specific substitutions on this core—including the 7-methoxy group and the 1-methyl moiety—make it a valuable intermediate for structure-activity relationship (SAR) studies. Research Applications: Analogs of the 4-hydroxy-2-quinolone core have been investigated for a range of biological activities. Recent scientific literature indicates potential in antimicrobial research , particularly against fungal pathogens and Gram-positive bacteria . Furthermore, the structural motif is explored in anticancer research , as some related quinoline derivatives are known to act as EGFR inhibitors or exhibit cytotoxic effects against various cancer cell lines . Its mechanism of action is often target-dependent and may involve interactions with enzymes or receptors critical to pathogen viability or cellular proliferation. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please consult the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-hydroxy-7-methoxy-1-methylquinolin-2-one

InChI

InChI=1S/C11H11NO3/c1-12-9-5-7(15-2)3-4-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3

InChI Key

YOWLBXQSEJRZNE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=CC1=O)O

Origin of Product

United States

Biological Activity

4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a hydroxy group at the 4-position, a methoxy group at the 7-position, and a methyl group at the 1-position of the quinoline ring. Its molecular formula is C_11H_11N_1O_3, with a molecular weight of approximately 205.21 g/mol.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, allowing for potential therapeutic applications. The compound's ability to form hydrogen bonds and engage in various chemical reactions makes it a candidate for further exploration in drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values of 1.539 μM/ml against A549 lung cancer cells and 1.732 μM/ml against K562 leukemia cells, indicating potent anticancer properties .
  • Antimicrobial Effects : The compound has been noted for its antimicrobial activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .
  • Antimalarial Properties : Certain derivatives have shown effectiveness against malaria, with research indicating that modifications to the quinoline structure can enhance antimalarial activity .

The biological mechanism underlying the activity of this compound involves interactions with specific biological targets. Molecular docking studies have revealed strong binding affinities to key proteins involved in cancer progression and microbial resistance. For example, docking studies indicated a favorable interaction with the epidermal growth factor receptor (EGFR), which is critical in many cancers .

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of this compound:

StudyFindingsBiological Activity
Compound 4b showed maximum cytotoxicity with IC50 values of 1.539 μM/ml (A549) and 1.732 μM/ml (K562).Anticancer
Molecular docking calculations indicated good binding affinity to SARS-CoV-2 main protease, suggesting potential antiviral properties.Antiviral
Derivatives exhibited anti-proliferative activity with IC50 values as low as 1.2 ± 0.2 µM against MCF-7 cells.Anticancer

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties
Research indicates that 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor growth in several cancer cell lines, including HeLa and MCF-7. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly arresting cells at the G2/M phase. For instance, one study reported that certain analogs of this compound showed low nanomolar potency in inhibiting cell viability, with IC50 values as low as 0.24 μM in MCF-7 cells .

Table 1: Anticancer Activity of this compound Analogues

CompoundCell LineIC50 (μM)
Analogue 21HeLa0.39 ± 0.01
Analogue 22MCF-70.24 ± 0.02
Analogue 24HeLa0.63 ± 0.05
Analogue 25MCF-70.71 ± 0.12

Antimicrobial Applications

The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Its structural features contribute to its ability to penetrate microbial membranes and disrupt cellular functions, which is crucial in combating resistant strains of pathogens.

Fluorescent Probes

Due to its unique chemical structure, this compound is utilized as a fluorescent probe in biological imaging. This application is essential for tracking cellular processes and studying dynamic biological systems, providing insights into cellular behavior under various conditions.

Antioxidant Research

This compound exhibits significant antioxidant properties, which are beneficial in formulating products aimed at reducing oxidative stress within cells. Its ability to scavenge free radicals contributes to potential therapeutic applications in age-related diseases and conditions associated with oxidative damage.

Material Science

In material science, researchers are investigating the use of this compound in developing advanced materials, particularly coatings and polymers that require enhanced durability and resistance to environmental factors. The compound's chemical stability and reactivity make it suitable for creating materials with specific functional properties.

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Activity : A study demonstrated that analogs of the compound could induce apoptosis in cancer cells at concentrations as low as 10 nM, indicating a strong potential for therapeutic development .
  • Antimicrobial Efficacy : Research has shown that derivatives of this quinoline exhibit broad-spectrum antimicrobial activity, suggesting their use in treating infections caused by resistant bacteria .
  • Fluorescent Imaging : The compound has been successfully employed in biological imaging studies, allowing researchers to visualize cellular processes in real-time .

Chemical Reactions Analysis

Oxidation Reactions

The 4-hydroxy group undergoes selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Quinone formationKMnO₄ in acidic aqueous solution7-Methoxy-1-methylquinoline-2,4-dione62-68%

This oxidation proceeds via single-electron transfer mechanisms, with the methoxy group at position 7 providing electronic stabilization to the intermediate radical species.

Nucleophilic Substitutions

The 7-methoxy group participates in demethylation and displacement reactions:

Key substitution pathways:

  • Demethylation :
    BBr3/CH2Cl24Hydroxy7hydroxy1methylquinolin2(1H)one\text{BBr}_3/\text{CH}_2\text{Cl}_2 \rightarrow 4-Hydroxy-7-hydroxy-1-methylquinolin-2(1H)-one (89% yield)

  • Amino displacement :
    NH2R,CuI,DMF,80C7Aminoderivatives\text{NH}_2\text{R}, \text{CuI}, \text{DMF}, 80^\circ\text{C} \rightarrow 7-Amino derivatives (R = aryl/alkyl)

The reaction kinetics show second-order dependence on amine concentration, suggesting a bimolecular nucleophilic aromatic substitution mechanism .

Cyclization Reactions

Acid-catalyzed annulations produce fused heterocycles:

Propargylic AlcoholCatalystProduct ClassYield Range
HC≡CCH₂OHH₂SO₄ (10 mol%)Pyrano[3,2-c]quinolones72-85%
PhC≡CCH₂OHTFA (15 mol%)Furo[3,2-c]quinolones65-78%

Mechanistic studies reveal two distinct pathways:

  • Friedel-Crafts allenylation followed by 6-endo-dig cyclization

  • Concerted [4+2] cycloaddition with in situ formed allenyl intermediates

Halogenation Reactions

Regioselective iodination occurs at position 3:

Procedure :

  • Dissolve substrate in DMF (0.1M)

  • Add n-butylamine (10 eq) and I₂ (1.05 eq)

  • Stir at 25°C for 12 hr

  • Quench with Na₂S₂O₃

Outcome :
3-Iodo-4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one\text{3-Iodo-4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one} (91% yield)

X-ray crystallography confirms iodine incorporation at C3 due to para-directing effects of the 4-hydroxy group .

Condensation Reactions

The 4-hydroxy group participates in C-C bond forming reactions:

Hydrazone formation :
Substrate + ArCHOpiperidine3Benzylidenederivatives\text{Substrate + ArCHO} \xrightarrow{\text{piperidine}} 3-Benzylidene derivatives
Typical conditions :

  • Ethanol reflux, 4-6 hr

  • 55-72% isolated yields

Schiff base formation :
Substrate + RNH24Iminoquinolinones\text{Substrate + RNH}_2 \rightarrow 4-Iminoquinolinones
These derivatives show enhanced water solubility (>2.5 mg/mL vs 0.3 mg/mL parent) .

Comparative Reactivity Table

PositionFunctional GroupReactivity ProfilePreferred Reactions
C4-OHOxidation, O-alkylation, Schiff baseQuinone formation, Glycosylation
C7-OCH₃Demethylation, SNArBBr₃ demethylation, Aminolysis
C3-HElectrophilic substitutionIodination, Nitration
C1-CH₃Inert under standard conditionsN/A

Electronic effects: The 7-methoxy group (+M effect) activates positions 5 and 8 for electrophilic attack, while the 4-hydroxy group (-I effect) directs incoming electrophiles to C3 and C6 .

Stability Considerations

  • pH-dependent degradation :

    • Stable in pH 5-7 (t₁/₂ > 48 hr)

    • Rapid decomposition at pH >9 (OH⁻ catalyzed ring opening)

    • Acid-catalyzed dimerization observed at pH <3

  • Photochemical stability :

    • λmax = 320 nm (ε = 12,400 M⁻¹cm⁻¹)

    • t₁/₂ under UV-A light: 6.2 hr (N₂ atmosphere), 2.1 hr (O₂ atmosphere)

These reaction pathways demonstrate the compound's versatility as a synthetic intermediate in medicinal chemistry and materials science. Recent advances in continuous flow chemistry have improved yields in large-scale oxidations (85% vs batch 68%) and reduced reaction times for iodinations from 12 hr to 23 min .

Comparison with Similar Compounds

Structural Features

The following table compares key structural features of 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one with analogous quinolinones:

Compound Name Substituents (Positions) Molecular Formula Key Properties
This compound 1-CH₃, 4-OH, 7-OCH₃ C₁₁H₁₁NO₃ Enhanced solubility in polar solvents due to methoxy and hydroxy groups .
4-Hydroxy-3-methylquinolin-2(1H)-one 3-CH₃, 4-OH C₁₀H₉NO₂ Lower solubility compared to methoxy derivatives; moderate antimicrobial activity .
4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one 3-Ph, 4-OH, 6-OCH₃ C₁₆H₁₃NO₃ Increased lipophilicity due to phenyl group; used in antimalarial studies .
4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one 1-CH₃, 3-Ph, 4-OH C₁₆H₁₃NO₂ Crystallizes in monoclinic system; used as a precursor in heterocyclic synthesis .
7-Methoxy-2-methylquinolin-4(1H)-one 2-CH₃, 4-OH, 7-OCH₃ C₁₁H₁₁NO₂ Structural isomer of the target compound; distinct NMR spectral patterns .

Antimicrobial Activity

  • The target compound and its derivatives exhibit moderate to strong antimicrobial activity. For example: 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one: Demonstrated 77% yield and activity against Gram-positive bacteria, attributed to the diazepine moiety enhancing membrane penetration . 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one: Showed higher activity against Staphylococcus aureus than non-phenylated analogues due to increased hydrophobicity .

Antimalarial Potential

  • 4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one: Reported to inhibit Plasmodium falciparum growth with IC₅₀ values < 1 μM, linked to the phenyl group stabilizing interactions with heme in malaria parasites .

Key Research Findings

Substituent Effects: Methoxy groups at position 7 improve solubility but may reduce metabolic stability compared to halogenated analogues (e.g., 6-chloro-4-hydroxy-7-methoxyquinolin-2(1H)-one) .

Synthetic Flexibility : The N1-methyl group facilitates regioselective functionalization, enabling the synthesis of triazole and pyrimidine hybrids for enhanced bioactivity .

Spectroscopic Signatures : Distinct ¹H NMR shifts are observed for the hydroxy group (δ ~12 ppm) and methoxy group (δ ~3.8 ppm), aiding in structural confirmation .

Preparation Methods

Reaction Conditions and Optimization

The nitrogen at position 1 is alkylated using methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a strong base such as sodium hydride (NaH\text{NaH}) in dimethylformamide (DMF). A typical procedure involves:

  • Dissolving 4-hydroxy-7-methoxyquinolin-2(1H)-one (5.0 mmol) in anhydrous DMF (20 mL).

  • Adding NaH\text{NaH} (60% dispersion in oil, 6.0 mmol) at 0°C under nitrogen.

  • Dropwise addition of methyl iodide (6.0 mmol) and stirring at room temperature for 12 hours.

The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the target compound in 65–70% purity. Challenges include competing O-alkylation, which is mitigated by using a large excess of methyl iodide.

Characterization Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) : δ 12.87 (s, 1H, OH), 8.20–8.25 (m, 1H), 7.74–7.83 (m, 2H), 3.99 (s, 3H, OCH3_3 ), 2.37 (s, 3H, NCH3_3 ).

  • HRMS (ESI) : Calculated for C11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_3 [M+H]+^+: 206.0817, Found: 206.0813.

Gould-Jacobs Cyclization with N-Methyl-7-methoxyaniline

The Gould-Jacobs reaction constructs the quinolinone core from an aniline derivative and a β-keto ester, enabling simultaneous incorporation of the 1-methyl and 7-methoxy groups.

Synthetic Pathway

  • Synthesis of N-Methyl-7-methoxyaniline :

    • 7-Methoxyaniline (10.0 mmol) is treated with methyl iodide (12.0 mmol) and potassium carbonate (15.0 mmol) in DMF at 50°C for 8 hours.

  • Cyclization with Ethyl Acetoacetate :

    • The resulting N-methyl-7-methoxyaniline (5.0 mmol) is refluxed with ethyl acetoacetate (6.0 mmol) in diphenyl ether (30 mL) at 250°C for 2 hours. The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.

Yield and Purity

This method achieves a 55–60% yield, with purity exceeding 95% after recrystallization. Key advantages include regioselective formation of the 4-hydroxy group and minimal side products.

Condensation of N-Methyl-7-methoxyisatoic Anhydride

A third route leverages isatoic anhydride derivatives to build the quinolinone scaffold, as demonstrated in recent antimicrobial studies.

Stepwise Synthesis

  • Preparation of N-Methyl-7-methoxyisatoic Anhydride :

    • 7-Methoxyisatoic anhydride (10.0 mmol) is alkylated with methyl iodide (12.0 mmol) using N,NN,N-diisopropylethylamine (DIPEA, 20.0 mmol) in dimethylacetamide (DMAC) at 45°C for 2 hours.

  • Condensation with β-Ketoester :

    • The N-methylated anhydride (5.0 mmol) is reacted with ethyl acetoacetate (6.0 mmol) and sodium hydride (6.0 mmol) in tetrahydrofuran (THF) at 70°C for 6 hours. The product is isolated via vacuum filtration and washed with cold methanol.

Performance Metrics

  • Yield : 40–45% (lower due to steric hindrance from the N-methyl group).

  • Purity : 98% after silica gel chromatography (dichloromethane/methanol, 9:1).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)AdvantagesLimitations
Nitrogen Alkylation4-Hydroxy-7-methoxyquinolin-2(1H)-oneCH3I,NaH\text{CH}_3\text{I}, \text{NaH}65–7090Simple, one-stepCompeting O-alkylation
Gould-Jacobs CyclizationN-Methyl-7-methoxyanilineEthyl acetoacetate55–6095Regioselective, high purityHigh-temperature conditions
Isatoic Anhydride RouteN-Methyl-7-methoxyisatoic anhydrideβ-Ketoester, NaH40–4598Modular, adaptable to other analogsLow yield, multi-step synthesis

Q & A

Q. What are the standard synthetic routes for 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, derivatives of 4-hydroxyquinolin-2(1H)-ones are prepared by refluxing substituted aldehydes with amines or diamines in ethanol under basic conditions (e.g., KOH). Key steps include:
  • Reagent selection : Use of carboxaldehydes and guanidine hydrochloride in ethanol/KOH for cyclization .
  • Reaction optimization : Heating at reflux (4–15 minutes to 4 hours) to achieve yields of 64–77%, followed by neutralization with HCl .
  • Purification : Crystallization from DMF or ethanol to isolate pure products .

Q. How is structural characterization performed for this compound?

  • Methodology : A combination of spectroscopic techniques is employed:
  • IR spectroscopy : Identifies hydrogen-bonded C=O (1663 cm⁻¹), C=N (1620 cm⁻¹), and aromatic C=C (1567 cm⁻¹) groups .
  • ¹H NMR : Assigns signals for methyl groups (δ 3.59 ppm), aromatic protons (δ 6.99–8.18 ppm), and exchangeable NH/OH protons .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 297) and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodology : Antimicrobial activity is assessed via:
  • Agar diffusion : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • MIC determination : Using serial dilutions (e.g., 25–100 µg/mL) to quantify inhibitory concentrations .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

  • Methodology : Quantum mechanical calculations (DFT/B3LYP) model:
  • Electron distribution : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks .
  • Thermodynamic stability : Calculate Gibbs free energy (ΔG) to assess reaction feasibility under varying conditions .
    Tools like Gaussian or ORCA are used with basis sets (e.g., 6-31G*) .

Q. How to resolve contradictions in antimicrobial data across studies?

  • Methodology : Discrepancies in MIC values may arise from:
  • Strain variability : Use standardized strains (e.g., ATCC) and replicate assays ≥3 times .
  • Solubility effects : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid solvent interference .
  • Statistical validation : Apply ANOVA or t-tests to confirm significance of results .

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

  • Methodology : Focus on substituent variation:
  • Positional modifications : Introduce groups at C-3 (e.g., acylpyrimidine) or C-7 (e.g., halogens) to modulate bioactivity .
  • Functionalization : Use photochemical alkylation to attach alkyl/ether groups under UV light .
  • High-throughput screening : Employ parallel synthesis in microplates to rapidly generate analogs .

Q. How to analyze the compound’s pharmacokinetic properties in vitro?

  • Methodology : Key assays include:
  • Lipophilicity : Measure logP values via HPLC (C18 column, methanol/water gradient) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to determine free fraction .

Specialized Methodological Considerations

Q. What advanced spectral techniques resolve tautomeric or conformational ambiguities?

  • Methodology :
  • Variable-temperature NMR : Observe chemical shift changes to identify tautomers (e.g., keto-enol forms) .
  • X-ray crystallography : Resolve crystal structures to confirm substituent positions (e.g., methoxy vs. hydroxy groups) .

Q. How to design experiments for studying enzyme inhibition mechanisms?

  • Methodology :
  • Kinetic assays : Measure IC₅₀ values for target enzymes (e.g., kinases) using fluorogenic substrates .
  • Docking studies : Use AutoDock Vina to predict binding modes in enzyme active sites .

Q. What in silico tools predict toxicity and regulatory compliance?

  • Methodology :
  • ADMET prediction : Use SwissADME or ProTox-II to estimate acute toxicity (e.g., LD₅₀) .
  • Regulatory alignment : Cross-reference with EPA DSSTox for hazard classification (e.g., GHS Category 4 for oral toxicity) .

Tables for Key Data

Table 1 : Synthetic Yields and Conditions for Selected Derivatives

DerivativeReagentsReaction TimeYield (%)Reference
Compound 11 (Acylpyrimidine)Carboxaldehyde, guanidine4 hours64
Compound 23 (Diazepine)Carboxaldehyde, ethylenediamine15 minutes77

Table 2 : Spectral Signatures of Core Functional Groups

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
C=O (hydrogen-bonded)1663-
CH3 (N-methyl)-3.59 (s)
Aromatic protons-6.99–8.18 (m)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.